5-amino-N-(3-chlorophenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
- This compound, also known by its chemical name 2-Amino-5-(aminosulfonyl)-4-chlorobenzamide , has the molecular formula C₇H₈ClN₃O₃S .
- It appears as a brown solid and has a molecular weight of 249.67 g/mol .
- The compound is soluble in methanol .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common method is the reaction of with under appropriate conditions.
Industrial Production: While specific industrial production methods may vary, the compound can be synthesized on a larger scale using similar reactions.
Chemical Reactions Analysis
Reactions: This compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but common products include derivatives of the parent compound.
Scientific Research Applications
Biology: It may serve as a building block for bioactive molecules.
Medicine: Investigations explore its pharmacological properties and potential therapeutic uses.
Industry: The compound might find applications in materials science or chemical manufacturing.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets. It could interact with enzymes, receptors, or cellular pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Other triazole-based compounds with different substituents or functional groups.
Uniqueness: Highlight its distinct features, such as the combination of the 1,3-oxazole and triazole moieties.
Properties
Molecular Formula |
C22H21ClN6O3 |
---|---|
Molecular Weight |
452.9 g/mol |
IUPAC Name |
5-amino-N-(3-chlorophenyl)-1-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C22H21ClN6O3/c1-3-31-17-9-7-14(8-10-17)22-26-18(13(2)32-22)12-29-20(24)19(27-28-29)21(30)25-16-6-4-5-15(23)11-16/h4-11H,3,12,24H2,1-2H3,(H,25,30) |
InChI Key |
VJFNVQSDCIMNFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC(=CC=C4)Cl)N |
Origin of Product |
United States |
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